molecular formula C10H18N2O B12901716 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one CAS No. 131391-06-5

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one

Cat. No.: B12901716
CAS No.: 131391-06-5
M. Wt: 182.26 g/mol
InChI Key: GJCLLIZTVQXBLA-UHFFFAOYSA-N
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Description

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one ( 131391-06-5) is a pyrazolidin-3-one derivative with the molecular formula C10H18N2O and a molecular weight of 182.26 g/mol . This compound is of significant interest in organic and medicinal chemistry research, particularly as a building block or intermediate in the synthesis of more complex heterocyclic systems. Pyrazolidin-3-one scaffolds are recognized for their diverse bioactivity and presence in compounds targeting the central nervous system . The core structure serves as a key precursor in innovative synthetic pathways, such as palladium-catalyzed carboamination reactions, for constructing spirocyclic oxindoles—architectures relevant in drug discovery for accessing underexplored chemical space . The 3-methylbut-2-en-1-yl (prenyl) side chain may confer unique physicochemical properties, influencing the molecule's interaction with biological systems. This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers can rely on the documented quality and specification of this compound for their investigative applications.

Properties

CAS No.

131391-06-5

Molecular Formula

C10H18N2O

Molecular Weight

182.26 g/mol

IUPAC Name

5,5-dimethyl-1-(3-methylbut-2-enyl)pyrazolidin-3-one

InChI

InChI=1S/C10H18N2O/c1-8(2)5-6-12-10(3,4)7-9(13)11-12/h5H,6-7H2,1-4H3,(H,11,13)

InChI Key

GJCLLIZTVQXBLA-UHFFFAOYSA-N

Canonical SMILES

CC(=CCN1C(CC(=O)N1)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbut-2-en-1-ol with a suitable pyrazolidinone precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its substituents is replaced by another group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development due to its unique structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Variations and Substituent Effects

The biological and physicochemical properties of pyrazolidin-3-one derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Pyrazolidin-3-one Derivatives
Compound Name Substituents (Position) Key Biological Activity Reference
5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)-pyrazolidin-3-one 1: 3-methylbut-2-en-1-yl; 5,5: dimethyl Inferred: Potential anti-inflammatory or neuromodulatory activity (based on analogs) N/A (hypothetical)
5,5-Dimethyl-2-(5-phenylethynyl-pyridin-2-yl)-pyrazolidin-3-one 2: 5-phenylethynyl-pyridin-2-yl; 5,5: dimethyl mGluR5 PAM activity (Eff. 60%) Hoffmann-La Roche (2014)
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)-pyrazolidin-3-one 1: 4-isopropylphenyl; 5: 4-methoxyphenyl Anti-inflammatory, antipyretic Acta Cryst. (2008)
1,5,5-Trimethyl-2-(5-m-tolylethynyl-pyridin-2-yl)-pyrazolidin-3-one 1: methyl; 2: m-tolylethynyl-pyridin-2-yl; 5,5: dimethyl mGluR5 PAM activity (Eff. 72%) Hoffmann-La Roche (2014)
Key Observations:

Substituent Position :

  • The 1-position substitution (e.g., prenyl, isopropylphenyl, or methyl) influences lipophilicity and receptor binding. For example, the prenyl group in the target compound may enhance membrane permeability compared to aromatic substituents in anti-inflammatory analogs .
  • 5,5-Dimethyl groups are common in neuromodulatory derivatives (e.g., mGluR5 PAMs) and likely improve metabolic stability .

Biological Activity :

  • Neuromodulatory analogs (e.g., mGluR5 PAMs) prioritize substitutions at the 2-position (e.g., ethynyl-pyridinyl groups), which are critical for receptor interaction .
  • Anti-inflammatory analogs favor bulky aromatic groups (e.g., 4-isopropylphenyl) at the 1-position, which may inhibit enzymes like lipoxygenase .

Pharmacological Implications

  • Target Compound : The prenyl group may confer unique pharmacokinetic properties, such as increased lipophilicity and oral bioavailability compared to phenyl-substituted analogs. However, its biological activity remains speculative without direct data.
  • Comparative Efficacy : Analogs with 2-position ethynyl-pyridinyl substitutions (e.g., Entry 4 in Table 1) show higher mGluR5 PAM efficacy (72%) than those with fluorophenyl groups (31%) , highlighting substituent electronic effects.

Biological Activity

5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one, a compound belonging to the pyrazolidinone class, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing data from various studies and sources to provide a comprehensive overview.

Chemical Structure and Properties

The chemical formula for this compound is C10H18N2OC_{10}H_{18}N_{2}O, with a molecular weight of approximately 182.26 g/mol. The structure of this compound features a pyrazolidinone backbone, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC10H18N2O
Molecular Weight182.26 g/mol
CAS Number131391-06-5

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants play a vital role in neutralizing free radicals, thereby preventing oxidative stress-related damage.

Case Study: Antioxidant Efficacy

A study conducted on pyrazolidinone derivatives demonstrated that certain analogs exhibited strong antioxidant efficacy comparable to established antioxidants like ascorbic acid. This suggests potential applications in preventing oxidative damage in biological systems.

Tyrosinase Inhibition

Another notable biological activity of this compound is its ability to inhibit tyrosinase, an enzyme critical in melanin production. Inhibition of tyrosinase is particularly relevant for treating hyperpigmentation disorders.

Experimental Findings

In vitro studies have shown that analogs of this compound significantly inhibited mushroom tyrosinase activity. For instance, one study reported an IC50 value of 1.12 µM for a closely related analog, indicating potent inhibitory effects compared to standard inhibitors like kojic acid.

Cytotoxicity Studies

Assessing the cytotoxic effects of this compound is essential for evaluating its safety profile. Research indicates that certain derivatives do not exhibit cytotoxicity at concentrations up to 20 µM in murine cell lines, suggesting a favorable safety margin for potential therapeutic applications.

The mechanism by which this compound exerts its biological effects may involve the following pathways:

  • Antioxidant Mechanism : The compound likely scavenges free radicals and inhibits lipid peroxidation.
  • Tyrosinase Inhibition : It may bind to the active site of the enzyme, preventing substrate access and subsequent melanin synthesis.

Table 2: Biological Activities Overview

ActivityMechanismReference
AntioxidantFree radical scavenging
Tyrosinase inhibitionCompetitive inhibition
Cytotoxicity assessmentNon-cytotoxic at ≤20 µM

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis protocols for 5,5-Dimethyl-1-(3-methylbut-2-en-1-yl)pyrazolidin-3-one?

  • Methodology : A common approach involves alkylation of pyrazolidinone derivatives. For example, in analogous syntheses, dialkylamines are reacted with aldehydes in polar aprotic solvents (e.g., DMF) under reflux (150°C), followed by TLC monitoring for reaction completion. Post-reaction workup includes extraction with ethyl acetate, washing with ammonium chloride, drying over MgSO₄, and solvent removal under reduced pressure. Yields up to 93% have been reported for structurally related compounds .
  • Key Parameters :

  • Solvent: DMF or ethanol.
  • Temperature: 110–150°C.
  • Purification: Recrystallization from DMF/EtOH (1:1) mixtures.

Q. How is the compound characterized using spectroscopic techniques?

  • 1H NMR : Peaks corresponding to aromatic protons (δ 7.61–6.75 ppm), alkyl groups (δ 3.33–1.96 ppm), and carbonyl functionalities (δ 10.01 ppm) are critical for structural confirmation. For example, reports distinct singlet signals for carbonyl groups in pyrazolidinone derivatives .
  • Elemental Analysis : Used to validate molecular composition (e.g., %N calculated vs. observed: 7.99 vs. 7.5 in related compounds) .

Q. What solvents and conditions are optimal for recrystallization?

  • Method : Recrystallization from DMF/EtOH (1:1) or chloroform/methanol mixtures is effective for purifying pyrazolidinone derivatives. Ethanol is preferred for removing impurities due to its moderate polarity .

Advanced Research Questions

Q. How can reaction yields be optimized during the alkylation step?

  • Strategies :

  • Stoichiometry : Use a 1:1 molar ratio of pyrazolidinone to alkylating agent (e.g., 3-methylbut-2-en-1-yl halides) to minimize side reactions.
  • Catalysis : Potassium carbonate (K₂CO₃) enhances nucleophilic substitution by deprotonating intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., reports 20-hour conventional heating vs. microwave protocols in ) .

Q. How are reaction intermediates monitored in real time?

  • Analytical Techniques :

  • TLC : Use silica gel plates with UV detection; mobile phases like ethyl acetate/hexane (3:7) resolve pyrazolidinone intermediates.
  • HPLC : Reverse-phase C18 columns with ammonium acetate buffer (pH 6.5) and UV detection at 254 nm ensure purity assessment .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Findings : Pyrazolidinones are hygroscopic and degrade under high humidity. Storage at –20°C in amber vials with desiccants (e.g., silica gel) is recommended. Stability studies for related compounds show <5% degradation over 6 months under inert atmospheres .

Q. How can discrepancies in spectroscopic data be resolved during structural elucidation?

  • Troubleshooting :

  • Cross-validate NMR with high-resolution mass spectrometry (HRMS) to confirm molecular ions.
  • Use 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectra .

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